molecular formula C21H19ClFNO4S B1674511 Laropiprant CAS No. 571170-77-9

Laropiprant

货号: B1674511
CAS 编号: 571170-77-9
分子量: 435.9 g/mol
InChI 键: NXFFJDQHYLNEJK-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉罗匹普兰是一种化学化合物,主要与烟酸联合使用,以降低血脂水平,特别是低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL)。尽管它本身没有降胆固醇作用,但它能有效地减少烟酸引起的潮红。这种化合物作为前列腺素 D2 受体亚型 DP1 的选择性拮抗剂,该受体负责导致潮红的血管扩张 .

准备方法

合成路线和反应条件: 拉罗匹普兰的合成涉及多个步骤,包括形成关键中间体及其随后的反应。该过程通常从吲哚核心制备开始,然后引入各种取代基,例如氯苄基、氟基和甲基磺酰基。最后一步是形成乙酸部分。

工业生产方法: 拉罗匹普兰的工业生产遵循类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及先进的技术,例如高效液相色谱 (HPLC) 用于纯化和表征 .

化学反应分析

反应类型: 拉罗匹普兰经历了几种类型的化学反应,包括:

    氧化: 在分子中引入氧原子。

    还原: 去除氧原子或添加氢原子。

    取代: 用另一个官能团取代一个官能团。

常用试剂和条件:

    氧化: 常用试剂包括高锰酸钾和三氧化铬。

    还原: 常用试剂包括氢化铝锂和硼氢化钠。

    取代: 常用试剂包括卤素和亲核试剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生各种含氧衍生物,而还原可以产生不同的氢化形式 .

科学研究应用

Pharmaceutical Applications

Cholesterol Management
Laropiprant is most recognized for its role in combination with niacin as a treatment for dyslipidemia. The combination product, marketed as Tredaptive or Cordaptive, aims to lower low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol levels while mitigating the flushing side effects commonly associated with niacin therapy. Clinical studies have demonstrated the efficacy of this combination in improving lipid profiles and enhancing patient adherence to treatment regimens due to reduced flushing symptoms .

Clinical Trials
The HPS2-THRIVE study, a significant clinical trial involving over 25,000 participants, assessed the cardiovascular benefits of extended-release niacin combined with this compound. The trial aimed to determine if this combination could reduce vascular events compared to statin therapy alone. Although the study did not find a significant reduction in cardiovascular events, it provided valuable insights into the safety and tolerability of this compound in a large patient population .

Dermatological Applications

Topical Use for Rosacea
this compound has been explored for its topical application in treating rosacea, a chronic inflammatory skin condition characterized by facial redness and flushing. Research indicates that this compound may effectively reduce inflammation and vasodilation associated with rosacea by antagonizing the effects of prostaglandin D2 in the skin . This potential application highlights this compound's versatility beyond systemic administration.

Biological Research Applications

Mechanistic Studies
In biological research, this compound serves as a tool for studying lipid metabolism and the inflammatory pathways mediated by prostaglandins. It helps elucidate the role of DP1 receptors in various physiological processes, including platelet aggregation and vascular responses. Studies have shown that this compound can influence platelet function by inhibiting prostaglandin D2-mediated effects, thereby providing insights into its potential use in thrombotic conditions .

Inflammation Modulation
this compound's ability to modulate inflammatory responses makes it a candidate for investigating other inflammatory disorders. Its selective antagonism of DP1 receptors can be leveraged to explore therapeutic strategies for conditions characterized by excessive inflammation or allergic reactions .

Several studies have documented this compound's efficacy and safety profile:

  • Study on Pharmacokinetics : A randomized crossover study assessed the pharmacokinetics of rosiglitazone when coadministered with this compound, finding no significant alterations in drug metabolism, indicating that this compound does not inhibit CYP2C8-mediated metabolism .
  • Effects on Platelet Function : In vitro studies demonstrated that this compound could prevent the inhibitory effects of prostaglandin D2 on platelet aggregation, suggesting its potential utility in managing conditions associated with abnormal platelet function .

作用机制

拉罗匹普兰通过选择性拮抗前列腺素 D2 受体亚型 DP1 发挥作用。该受体参与导致潮红的血管扩张过程。通过抑制该受体,拉罗匹普兰有效地减少了烟酸诱发的潮红反应。 所涉及的分子靶标和通路包括抑制前列腺素 D2 诱导的 DP1 激活,导致血流减少和血管扩张 .

类似化合物:

    普兰卢卡斯特: 另一种用于治疗过敏性疾病的前列腺素受体拮抗剂。

    阿司匹林: 以其抗炎特性和抑制前列腺素合成的能力而闻名。

    蒙特鲁卡斯特: 一种白三烯受体拮抗剂,用于治疗哮喘和过敏性鼻炎。

拉罗匹普兰的独特之处: 拉罗匹普兰在其对 DP1 受体的选择性拮抗作用方面是独一无二的,这使其在不影响其他前列腺素通路的情况下,特别有效地减少烟酸诱发的潮红。 这种特异性使其有别于其他可能具有更广泛或不太针对性的作用的化合物 .

相似化合物的比较

    Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.

    Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.

    Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.

Uniqueness of Laropiprant: this compound is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .

生物活性

Laropiprant, a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and lipid metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on platelet function, lipid profiles, and clinical implications based on various studies.

This compound exhibits a high affinity for the DP1 receptor, with an IC50 value of 0.09 nM in washed platelets, indicating its potency as a prostaglandin D2 receptor antagonist . The compound selectively inhibits the activation of platelets mediated by prostanoids such as thromboxane (TP) and E-type prostanoid (EP)-3 receptors. This inhibition is critical as it prevents platelet aggregation and thrombus formation, which are pivotal in cardiovascular events .

Effects on Platelet Function

In Vitro Studies : Research has demonstrated that this compound can mitigate the inhibitory effects of PGD2 on platelet function. Specifically, it prevents increases in intracellular calcium levels that lead to platelet activation. In assays measuring platelet aggregation and activation markers such as P-selectin expression and glycoprotein IIb/IIIa activation, this compound showed significant anti-platelet properties at higher concentrations .

Clinical Implications : In a randomized clinical trial involving patients with dyslipidemia, the combination of extended-release niacin and this compound (ERN/LRPT) improved lipid profiles while also affecting platelet counts. The treatment resulted in a notable reduction in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and non-HDL-C, alongside an increase in high-density lipoprotein cholesterol (HDL-C) levels .

Lipid-Lowering Effects

This compound is often co-administered with niacin to enhance lipid-lowering efficacy. In clinical trials, ERN/LRPT has shown significant improvements in lipid parameters compared to niacin alone. For instance, one study reported reductions of 15% in TC and 25% in TG levels after treatment with ERN/LRPT .

Case Studies and Clinical Trials

  • HPS2-THRIVE Trial : This large-scale trial assessed the long-term effects of ERN/LRPT in patients at high risk for vascular events. The study found that while the combination improved lipid profiles, it also increased the risk of myopathy when used with statins .
  • Intracerebral Hemorrhage Model : In animal models, this compound demonstrated protective effects against brain injury following intracerebral hemorrhage (ICH). Treatment with this compound significantly reduced lesion volume and neurological deficits compared to control groups, suggesting its potential utility in neuroprotection .
Study/TrialFindings
In Vitro Platelet StudyThis compound inhibited platelet activation via TP and EP3 receptors, reducing thrombus formation.
HPS2-THRIVE TrialImproved lipid profiles; increased risk of myopathy when combined with statins.
ICH ModelReduced lesion volume and neurological deficits post-treatment with this compound.

常见问题

Basic Research Questions

Q. What experimental designs are optimal for evaluating Laropiprant’s efficacy in combination therapies, such as with extended-release niacin?

  • Methodological Answer : Use a randomized, double-blind, placebo-controlled trial (RCT) with a prerandomization run-in phase to standardize background therapies (e.g., statins) and assess tolerability. Primary endpoints should include clinically relevant outcomes (e.g., major vascular events) rather than surrogate markers (e.g., lipid changes). For example, the HPS2-THRIVE trial enrolled 25,673 participants with vascular disease and followed them for 3.9 years, using a run-in phase to exclude non-adherent patients .

Q. How can researchers assess this compound’s mechanism in mitigating niacin-induced flushing?

  • Methodological Answer : Conduct pharmacodynamic studies measuring prostaglandin D₂ (PGD₂) receptor antagonism via skin biopsy histamine assays or patient-reported flushing severity scales. Validate findings using dose-response comparisons, as done in trials where this compound reduced flushing by 70% compared to niacin alone .

Q. What statistical methods are appropriate for analyzing lipid changes (e.g., LDL/HDL) in this compound trials?

  • Methodological Answer : Use mixed-effects models to account for longitudinal lipid measurements and adjust for covariates (e.g., baseline lipid levels, statin use). In HPS2-THRIVE, LDL decreased by 10 mg/dL and HDL increased by 6 mg/dL with niacin-Laropiprant, but these changes did not translate to clinical benefit, highlighting the need for clinical endpoints in analysis .

Q. How should inclusion/exclusion criteria be structured for this compound trials in high-risk populations?

  • Methodological Answer : Prioritize patients with atherosclerotic vascular disease and ensure balanced representation of comorbidities (e.g., diabetes). Exclude individuals with severe hepatic impairment or uncontrolled bleeding risks, as this compound may exacerbate these conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between lipid improvements and null clinical outcomes in this compound trials?

  • Methodological Answer : Conduct meta-analyses stratified by trial duration, patient subgroups, and background therapies. Sensitivity analyses (e.g., fixed vs. random effects models) can identify confounding factors. For instance, the HPS2-THRIVE trial’s null results persisted even after adjusting for LDL/HDL changes, suggesting non-lipid pathways may dominate adverse effects .

Q. What strategies mitigate bias in meta-analyses of this compound studies with heterogeneous designs?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria. Apply Egger’s test and funnel plots to detect publication bias. For example, a meta-analysis of niacin-Laropiprant trials excluded studies without statin background therapy to reduce heterogeneity .

Q. How should subgroup analyses be designed to evaluate this compound’s effects in diabetic vs. non-diabetic populations?

  • Methodological Answer : Pre-specify subgroups in the statistical analysis plan (SAP) to avoid data dredging. Use interaction tests to assess effect modification. In one study, niacin-Laropiprant increased diabetes diagnoses by 1.3% absolute risk, suggesting tailored monitoring for glucose intolerance in these subgroups .

Q. What frameworks ensure robust adverse event (AE) reporting in this compound trials?

  • Methodological Answer : Implement standardized AE coding (e.g., MedDRA terminology) and independent adjudication committees. In HPS2-THRIVE, serious AEs (e.g., infections, bleeding) were 3.7% more frequent in the this compound group, underscoring the need for real-time AE monitoring systems .

Q. How can adaptive trial designs optimize risk-benefit evaluations for this compound in long-term studies?

  • Methodological Answer : Use Bayesian adaptive designs to re-estimate sample sizes or halt arms for futility/safety. For example, an interim analysis could have flagged HPS2-THRIVE’s increased infection risk (1.4% absolute excess) for early protocol adjustments .

Q. What ethical considerations arise when managing this compound’s risks in vulnerable populations?

  • Methodological Answer : Establish data safety monitoring boards (DSMBs) to review unblinded data periodically. Ensure informed consent documents explicitly outline risks (e.g., glycemic disturbances) identified in prior trials .

Q. Data Management & Reproducibility

Q. How should large-scale trial data (e.g., HPS2-THRIVE’s 25,673 participants) be archived for secondary analysis?

  • Methodological Answer : Deposit de-identified datasets in FAIR-compliant repositories (e.g., ClinicalStudyDataRequest.com ) with detailed metadata on lipid assays, AE coding, and statin dosages. Reference HPS2-THRIVE’s public data-sharing model .

Q. What quality controls prevent selective reporting in this compound pharmacokinetic studies?

  • Methodological Answer : Adhere to CONSORT guidelines for preclinical studies. Use blinded outcome assessors and pre-register protocols on platforms like ClinicalTrials.gov to reduce bias .

属性

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205756
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571170-77-9
Record name Laropiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571170-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laropiprant [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laropiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 571170-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAROPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laropiprant
Reactant of Route 2
Reactant of Route 2
Laropiprant
Reactant of Route 3
Laropiprant
Reactant of Route 4
Reactant of Route 4
Laropiprant
Reactant of Route 5
Laropiprant
Reactant of Route 6
Laropiprant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。